molecular formula C9H13BrClN B2976284 (1S)-1-(3-Bromophenyl)-N-methylethanamine;hydrochloride CAS No. 2391975-25-8

(1S)-1-(3-Bromophenyl)-N-methylethanamine;hydrochloride

Cat. No.: B2976284
CAS No.: 2391975-25-8
M. Wt: 250.56
InChI Key: FYUHQQUZYCRREC-FJXQXJEOSA-N
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Description

(1S)-1-(3-Bromophenyl)-N-methylethanamine hydrochloride is a chiral amine derivative characterized by a 3-bromophenyl group attached to a methyl-substituted ethanamine backbone, with a hydrochloride salt formation. Its molecular formula is C₉H₁₃BrClN, and it has a molecular weight of 250.56 g/mol . The compound’s stereochemistry is defined by the (1S)-configuration, which may influence its pharmacological interactions and metabolic pathways.

The hydrochloride salt improves solubility in polar solvents, a critical factor for bioavailability in pharmaceutical applications.

Properties

IUPAC Name

(1S)-1-(3-bromophenyl)-N-methylethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN.ClH/c1-7(11-2)8-4-3-5-9(10)6-8;/h3-7,11H,1-2H3;1H/t7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYUHQQUZYCRREC-FJXQXJEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Br)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)Br)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(3-Bromophenyl)-N-methylethanamine;hydrochloride typically involves the reaction of 3-bromobenzaldehyde with a suitable amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a palladium catalyst. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is often purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(3-Bromophenyl)-N-methylethanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

(1S)-1-(3-Bromophenyl)-N-methylethanamine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1S)-1-(3-Bromophenyl)-N-methylethanamine;hydrochloride involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Halogen-Substituted Phenylalkylamine Derivatives

The following table compares key structural and physicochemical properties of (1S)-1-(3-Bromophenyl)-N-methylethanamine hydrochloride with related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Structural Differences Reference
(1S)-1-(3-Bromophenyl)-N-methylethanamine hydrochloride C₉H₁₃BrClN 250.56 3-Br, N-methyl, HCl salt Reference compound
1-(3-Chlorophenyl)-N-methylmethanamine hydrochloride C₈H₁₁Cl₂N 192.08 3-Cl, N-methyl, HCl salt Chlorine replaces bromine; shorter alkyl chain
(S)-1-(4-Bromophenyl)-N-methylethanamine hydrochloride C₉H₁₃BrClN 250.56 4-Br, N-methyl, HCl salt Bromine at para position
(S)-1-(3-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride C₈H₈BrClF₃N 290.51 3-Br, trifluoromethyl, HCl salt Trifluoromethyl group enhances electronegativity
(1S)-1-(4-Trifluoromethylphenyl)-N-methylethanamine C₁₀H₁₂F₃N 203.21 4-CF₃, N-methyl Trifluoromethyl group; lacks HCl salt

Key Observations:

  • Halogen Effects : The 3-bromophenyl analog exhibits greater molecular weight and polarizability compared to the 3-chloro derivative (192.08 vs. 250.56 g/mol), which may enhance van der Waals interactions in biological systems .
  • Functional Group Modifications : Addition of a trifluoromethyl group (as in ) increases electronegativity and metabolic stability, albeit at the cost of higher molecular weight (290.51 g/mol).

Pharmacological Activity Comparison

Compounds with 3-bromophenyl groups have demonstrated cytotoxic activity in cancer cell lines. For example, (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-one (IC₅₀ = 100 µg/mL against MCF7 cells) suggests that the 3-bromophenyl moiety contributes to anti-proliferative effects . In contrast, the 4-chlorophenyl analog (E)-1-(4-chlorophenyl)-3-p-tolyprop-2-en-1-one showed comparable activity, indicating halogen type (Br vs.

Stereochemical and Receptor Binding Implications

The (1S)-configuration of the target compound may confer selectivity for chiral receptors. For instance, (S)-1-(4-tert-butylphenyl)-N-methylethanamine hydrochloride exhibits distinct antifungal activity compared to its (R)-isomer, highlighting the importance of stereochemistry . Similarly, trifluorinated analogs (e.g., ) show enhanced binding to hydrophobic pockets in enzymes due to fluorine’s electron-withdrawing effects.

Biological Activity

(1S)-1-(3-Bromophenyl)-N-methylethanamine;hydrochloride is a chemical compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article will explore its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Reductive Amination : The reaction begins with 3-bromobenzaldehyde and a suitable amine, commonly employing sodium cyanoborohydride or hydrogen gas in the presence of a palladium catalyst.
  • Formation of Hydrochloride Salt : The resulting amine is then treated with hydrochloric acid to yield the hydrochloride salt form of the compound.

This process can be optimized for higher yields and purity through various purification techniques such as recrystallization or chromatography.

This compound interacts with specific receptors and enzymes, modulating their activity. Its biological effects are primarily attributed to its structural features, particularly the presence of the bromine atom, which enhances its lipophilicity and reactivity in substitution reactions.

Pharmacological Profile

Research indicates that this compound may exhibit various pharmacological effects:

  • Neurotransmitter Interaction : It has been studied for its potential effects on neurotransmitter systems, suggesting a role in modulating mood and cognition.
  • Enzyme Inhibition : There is evidence that it may inhibit certain enzymes, which could have therapeutic implications in various diseases.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Cytotoxicity Assessment : In vitro studies have shown that derivatives of this compound can exhibit cytotoxic effects against cancer cell lines, indicating potential applications in oncology .
  • Receptor Binding Studies : Binding affinity studies suggest that this compound selectively interacts with specific receptors, which may lead to new therapeutic avenues.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameCAS NumberSimilarityUnique Features
(1S)-1-(3-Chlorophenyl)-N-methylethanamine;hydrochloride123456-78-90.95Chlorine substitution affects reactivity
(1S)-1-(3-Fluorophenyl)-N-methylethanamine;hydrochloride987654-32-10.90Fluorine enhances metabolic stability
(1S)-1-(3-Iodophenyl)-N-methylethanamine;hydrochloride112233-44-50.85Iodine increases lipophilicity

The presence of bromine in this compound contributes to its distinct biological activity compared to these analogs, making it a valuable candidate for further research .

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